molecular formula C13H11N3O3S B13062355 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B13062355
M. Wt: 289.31 g/mol
InChI Key: TWLRJQMOYGGOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a pyrrolopyrimidine derivative characterized by a tosyl (p-toluenesulfonyl) group at the 7-position of the bicyclic scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nucleoside analogs. The tosyl group enhances electrophilicity at the 7-position, facilitating nucleophilic substitution reactions while also influencing solubility and steric interactions in biological systems .

Properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-2-4-10(5-3-9)20(18,19)16-7-6-11-12(16)14-8-15-13(11)17/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRJQMOYGGOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure, which can then be further functionalized to introduce the tosyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Potassium t-butoxide: Used in the initial cyclocondensation reaction.

    Aryl nitriles: Reactants in the formation of the pyrrolo[2,3-d]pyrimidine core.

    Palladium catalysts: Commonly used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield various biaryl compounds, while nucleophilic aromatic substitution can introduce different substituents onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties. Specifically, compounds related to 7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

2. Inhibition of Protein Kinases
The compound serves as a scaffold for the development of inhibitors targeting specific protein kinases. For instance, it has been associated with the synthesis of inhibitors for Janus kinases (JAKs), which play crucial roles in various inflammatory diseases and cancers. The synthesis of such inhibitors has been documented in patents highlighting methods for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. One notable process involves the reaction of appropriate precursors under controlled conditions to enhance yield and minimize by-products. The methods described in patents indicate improvements over traditional synthesis routes, focusing on ecological and economical advantages .

2. Role as an Intermediate
This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its derivatives are being explored for their potential therapeutic applications, making it a key component in drug discovery processes.

Case Studies

1. Development of JAK Inhibitors
A notable case study involves the development of JAK inhibitors derived from this compound. These inhibitors have shown promise in clinical trials for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The efficacy of these compounds was evaluated through various preclinical models demonstrating their ability to modulate immune responses effectively.

2. Antiviral Research
Another area of exploration includes antiviral applications where derivatives have been tested against viral pathogens. Preliminary studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine core can enhance antiviral activity, warranting further investigation into structure-activity relationships.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation through signaling modulation ,
Protein Kinase InhibitorsDevelopment of selective JAK inhibitors for inflammatory diseases ,
Synthetic IntermediatesUtilized as a key intermediate in drug synthesis processes ,
Antiviral ResearchExploration of antiviral activity against specific viral pathogens ,

Mechanism of Action

The mechanism of action of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Substituent Effects at the 7-Position

Key Compounds :

  • 7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): The cyclopropylmethyl group enhances metabolic stability and selectivity for kinase targets compared to bulkier substituents.
  • 7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl) derivatives (): These nucleoside analogs exhibit antiviral activity due to the sugar moiety, contrasting with the synthetic utility of the tosyl group in intermediates.

Comparison :
The tosyl group in 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one acts as a protecting group and leaving group, unlike the cyclopropylmethyl or sugar moieties, which directly contribute to target engagement. Tosyl derivatives are more reactive in alkylation or arylation reactions but less biologically active unless further functionalized .

Functional Group Variations at the 4-Position

Key Compounds :

  • 4-Amino derivatives (e.g., 2-amino-5-phenethyl-6-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, ): The 4-amino group is critical for hydrogen bonding in kinase inhibitors, such as EGFR and Aurora kinase .
  • 4-Oxo derivatives (e.g., 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, ): The 4-oxo group participates in tautomerism, affecting electronic properties and binding modes.

Comparison: The 4-oxo group in this compound lacks the hydrogen-bonding capacity of 4-amino analogs but contributes to planar ring geometry, enhancing π-π stacking interactions in protein binding pockets .

Core Scaffold Modifications

Key Compounds :

  • Pyrido[2,3-d]pyrimidinones (–9): The pyrido ring increases rigidity and alters electron distribution, improving anticancer activity in some cases.

Comparison :
The pyrrolo[2,3-d]pyrimidine core in the target compound offers a smaller heterocyclic system compared to pyrido derivatives, enabling better penetration into hydrophobic binding sites .

Anticancer Activity

  • 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl) analog (): Exhibits potent cytotoxicity (IC₅₀ = 0.8–1.2 µM) against leukemia cells, attributed to halogenated aryl groups.
  • 2-Thioxo dihydropyrido derivatives (): Show moderate activity (IC₅₀ = 5–10 µM) due to thione-mediated redox modulation.

Comparison :
this compound itself lacks significant anticancer activity but serves as a precursor for active compounds via functionalization at the 7-position .

Kinase Inhibition

  • N4-Cyclohexyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (): Inhibits IKKα with IC₅₀ = 50 nM via dual hydrogen bonding at the 2- and 4-positions.
  • PF-06459988 (): A covalent EGFR inhibitor leveraging a chloro substituent for irreversible binding.

Comparison: The tosyl group’s electron-withdrawing nature may reduce affinity for ATP-binding pockets compared to amino or chloro substituents but improves synthetic versatility .

Physicochemical Properties

Property This compound 4-Amino Analog () Dihydropyrido Derivative ()
Solubility (logP) 1.8 (moderate) 1.2 (high) 0.5 (very high)
Melting Point 180–185°C 129–200°C 150–170°C
Reactivity High (tosyl as leaving group) Moderate Low

Data compiled from

Biological Activity

7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H11N3O3S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 137278549

Research indicates that this compound acts primarily as an inhibitor of various protein kinases. Its structural features allow it to interact with key enzymes involved in cellular signaling pathways, making it a candidate for targeting diseases such as cancer and autoimmune disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds related to this scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 29 to 59 µM against different cancer types, with some compounds demonstrating even lower IC50 values in the nanomolar range against specific targets such as EGFR and Her2 .
  • Mechanistic Insights :
    • Studies suggest that these compounds can induce apoptosis in cancer cells. For example, compound 5k was shown to enhance the expression of pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2, indicating a shift towards apoptosis .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several tyrosine kinases:

  • Inhibition Profiles : Notably, some derivatives have shown inhibition against kinases such as JAK3 and PAK4, which are implicated in various malignancies and inflammatory diseases. For instance, one study reported IC50 values of 2.7 nM for PAK4 inhibition .

Research Findings

StudyCompoundTargetIC50 (nM)Observations
5kEGFR40Induces apoptosis via caspase activation
5nPAK42.7Arrests cell cycle at G0/G1 phase
VariousMultiple Kinases<100Broad anticancer activity observed

Case Studies

  • Case Study on Cell Cycle Arrest :
    • In vitro studies demonstrated that treatment with compound 5n led to significant cell cycle arrest in the MV4-11 leukemia cell line. Flow cytometry revealed that treated cells were predominantly in the G0/G1 phase, indicating effective cell cycle modulation .
  • Apoptosis Induction :
    • Another study focused on the apoptotic effects of pyrrolo[2,3-d]pyrimidine derivatives on HepG2 liver cancer cells. The results indicated a marked increase in apoptotic markers following treatment with these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.